N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Experimental and Theoretical Investigations : One study discusses the interaction of certain benzodiazepine derivatives with bromoacetophenones, leading to a mixture of products. This research is crucial for understanding the chemical behavior of benzodiazepines under various conditions and could inform the synthesis of novel compounds (Jančienė et al., 2011).
Synthesis of Novel Derivatives : Another study describes the synthesis of novel benzodiazepine derivatives bearing an aryl sulfonate moiety, which were evaluated for their antimicrobial and anti-inflammatory activities (Kendre et al., 2015). This highlights the potential for developing new therapeutic agents based on the benzodiazepine scaffold.
Pharmacological Applications
Antimicrobial and Anti-inflammatory Properties : Research into benzodiazepine derivatives has also identified potential antimicrobial and anti-inflammatory applications. For example, certain compounds have shown promising results in preliminary screenings (Baranovskyi et al., 2018). This opens up avenues for the use of benzodiazepine derivatives in treating infections and inflammation.
Alzheimer's Disease Research : A specific study reported on a benzodiazepine derivative identified as BMS-433796, which acts as a gamma-secretase inhibitor with potential implications for Alzheimer's disease treatment. It showed activity in lowering Aβ levels in a transgenic mouse model, suggesting a therapeutic window for Alzheimer's disease (Prasad et al., 2007).
Methodological Advances
Microwave-Assisted Synthesis : The use of microwave techniques for the synthesis of benzodiazepine derivatives offers a faster and more efficient method, providing better yields in shorter times compared to traditional methods. This approach could accelerate the development of new drugs based on the benzodiazepine structure (Faty et al., 2011).
properties
IUPAC Name |
N-(3-acetylphenyl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(24)13-5-4-6-14(11-13)21-18(25)10-9-17-20(27)22-16-8-3-2-7-15(16)19(26)23-17/h2-8,11,17H,9-10H2,1H3,(H,21,25)(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFYKNSNOUWSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.